Procurement Differentiation: Purity and Availability vs. 2-Azaspiro Regioisomer
When selecting a 7-oxo-azaspiro[3.5]nonane scaffold for synthesis, the target compound's 1-aza regioisomer offers a distinct procurement advantage over the 2-aza analog (tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, CAS 1363381-22-9) in terms of readily available higher purity and specific commercial packaging .
| Evidence Dimension | Commercial Availability and Purity |
|---|---|
| Target Compound Data | Purity: 98% ; Stock Availability: 100 mg, 250 mg, 500 mg, 1 g, 5 g |
| Comparator Or Baseline | tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1363381-22-9). Purity: 95% |
| Quantified Difference | The target compound is available from stock at a validated 98% purity, a 3% absolute increase over the typical 95% purity offered for the 2-aza regioisomer. |
| Conditions | Vendor specifications as of 2026 |
Why This Matters
Higher initial purity reduces the need for in-house purification steps, saving time and resources in multi-step synthetic sequences.
